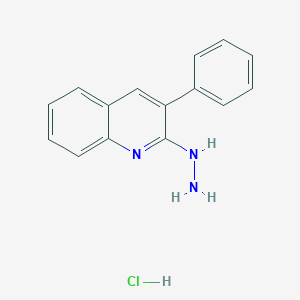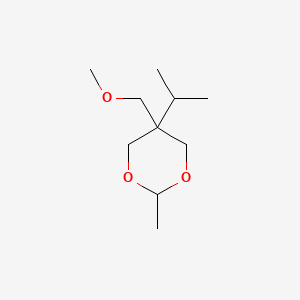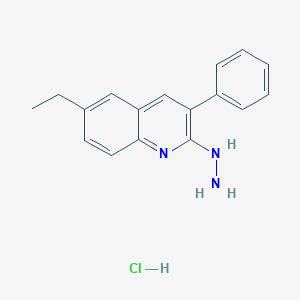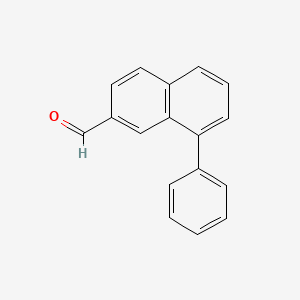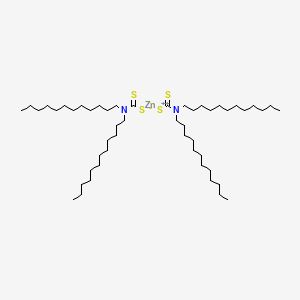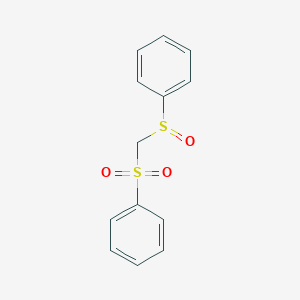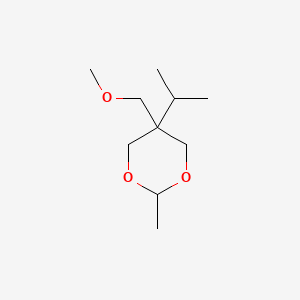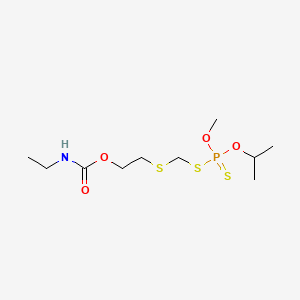
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. One common synthetic route includes the reaction of methoxy(1-methylethoxy)phosphinothioyl chloride with a thiol compound to form the phosphinothioyl thioether intermediate. This intermediate is then reacted with an ethylcarbamate derivative under controlled conditions to yield the final product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phosphinothioyl group and formation of simpler thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphinothioyl-containing compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, it may be used as a probe to study the interactions of phosphinothioyl groups with biological molecules, such as proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves its interaction with molecular targets through its functional groups. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and ethylcarbamate groups may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate include other phosphinothioyl-containing compounds, such as:
Dipropylene glycol dimethyl ether: A compound with similar functional groups but different structural arrangement and applications.
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy): Another related compound with methoxy and phosphinothioyl groups, used in different industrial applications.
Eigenschaften
CAS-Nummer |
3853-74-5 |
|---|---|
Molekularformel |
C10H22NO4PS3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethylsulfanyl]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C10H22NO4PS3/c1-5-11-10(12)14-6-7-18-8-19-16(17,13-4)15-9(2)3/h9H,5-8H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
FMNOHKQQEIWPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)OCCSCSP(=S)(OC)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


